N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-phenylacetamide
CAS No.:
Cat. No.: VC13638137
Molecular Formula: C21H26BNO4
Molecular Weight: 367.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H26BNO4 |
|---|---|
| Molecular Weight | 367.2 g/mol |
| IUPAC Name | N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-phenylacetamide |
| Standard InChI | InChI=1S/C21H26BNO4/c1-20(2)21(3,4)27-22(26-20)16-11-12-17(18(14-16)25-5)23-19(24)13-15-9-7-6-8-10-15/h6-12,14H,13H2,1-5H3,(H,23,24) |
| Standard InChI Key | NPFZADXWHWGTED-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)CC3=CC=CC=C3)OC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)CC3=CC=CC=C3)OC |
Introduction
Structural Overview and Physicochemical Properties
Molecular Composition
The compound is characterized by a central phenyl ring substituted with a methoxy group at position 2 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at position 4. The phenylacetamide moiety is attached via an amide linkage to the nitrogen atom of the aryl group.
Predicted Physical Properties
While experimental data are scarce, computational models provide insights into its behavior:
The dioxaborolane group enhances its stability in organic solvents, making it suitable for reactions requiring mild conditions.
Synthesis and Reactivity
Reactivity in Cross-Coupling Reactions
The boronate ester enables participation in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/heteroaryl halides. For example:
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Formation of biaryl derivatives |
The methoxy group may influence regioselectivity and electronic effects on the aryl ring, modulating reaction efficiency.
Applications in Organic Synthesis and Drug Development
Role as an Intermediate
This compound serves as a building block for constructing complex molecules, particularly in:
-
Pharmaceutical Synthesis: Designing kinase inhibitors or G-protein-coupled receptor (GPCR) modulators.
-
Material Science: Functionalizing polymers or nanoparticles requiring boronate linkages.
Biological Activity (Indirect Evidence)
While direct bioactivity data are absent, structural analogs (e.g., boron-containing phenylacetamides) exhibit:
-
Anticancer Properties: Inhibition of kinases through boron-mediated interactions.
-
Enzyme Modulation: Binding to hydrophobic pockets in targets like Gq proteins .
Further studies are needed to validate its therapeutic potential.
| Hazard | Recommendation | Source |
|---|---|---|
| Skin/Irritation | Use gloves and protective clothing | |
| Stability | Store at 2–8°C under inert gas | |
| Solubility | Dissolve in DMSO or DMF |
Reactivity with strong acids/bases should be minimized to prevent hydrolysis of the boronate ester.
Comparative Analysis with Structural Analogues
Similar Compounds and Variants
Functional Group Impact
-
Methoxy Group: Enhances electron density at the ortho position, favoring electrophilic substitution.
-
Dioxaborolane: Provides a reactive site for transmetalation in cross-couplings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume